(S)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid

Description

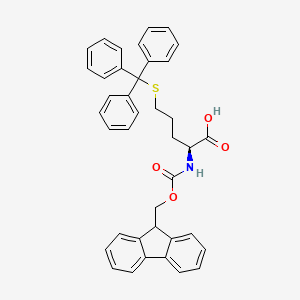

(S)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid is a specialized amino acid derivative used in peptide synthesis. Its structure includes:

- Fmoc protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus enables temporary amine protection during solid-phase peptide synthesis (SPPS) .

- Tritylthio group: A triphenylmethyl (trityl) group attached via a sulfur atom at the fifth carbon of the pentanoic acid chain. This bulky substituent provides steric protection for the thiol group, preventing undesired oxidation or side reactions during peptide assembly .

- S-configuration: The stereocenter at the second carbon ensures chirality, critical for biological activity in peptide-based therapeutics .

This compound is valued for its role in synthesizing disulfide-rich peptides, where controlled thiol deprotection is essential .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-tritylsulfanylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H35NO4S/c41-37(42)36(40-38(43)44-27-35-33-23-12-10-21-31(33)32-22-11-13-24-34(32)35)25-14-26-45-39(28-15-4-1-5-16-28,29-17-6-2-7-18-29)30-19-8-3-9-20-30/h1-13,15-24,35-36H,14,25-27H2,(H,40,43)(H,41,42)/t36-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEDPRJPBCNZHB-BHVANESWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H35NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of organic solvents such as dichloromethane and reagents like Fmoc chloride and trityl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions and using high-quality reagents. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid can undergo various chemical reactions, including:

Oxidation: The tritylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The tritylthio group can be reduced to form thiols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tritylthio group can yield sulfoxides or sulfones, while reduction can yield thiols. Substitution reactions can lead to the formation of various substituted amino acids.

Scientific Research Applications

Peptide Synthesis

Overview

(S)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid serves as a crucial building block in peptide synthesis, particularly through solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection, enabling the assembly of complex peptide chains without interference from other functional groups.

Case Study: SPPS Optimization

Research has shown that using this compound can enhance the efficiency of SPPS. By optimizing reaction conditions, such as temperature and solvent choice, researchers have achieved higher yields and purities of synthesized peptides .

Drug Development

Overview

In pharmaceutical research, this compound is pivotal for developing peptide-based drugs. Its unique structure allows modifications that can enhance biological activity and bioavailability, making it suitable for targeting specific biological pathways.

Case Study: Peptide Therapeutics

A notable application is in the design of peptide therapeutics aimed at treating conditions such as cancer. The ability to modify the compound while retaining its biological efficacy has led to the development of novel drugs that show promising results in preclinical trials .

Bioconjugation

Overview

this compound is utilized in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This application is especially relevant in creating targeted drug delivery systems.

Case Study: Targeted Delivery Systems

In studies focused on cancer therapy, researchers have employed this compound to attach therapeutic peptides to nanoparticles. This bioconjugation enhances the precision of drug delivery, allowing for higher concentrations of drugs at the tumor site while minimizing systemic side effects .

Protein Engineering

Overview

The compound is also significant in protein engineering, where it aids in modifying proteins to enhance their stability and functionality. This application is crucial in biotechnology, where engineered proteins are used in diagnostics and therapeutics.

Case Study: Stability Enhancement

Research has demonstrated that incorporating this compound into protein structures can improve their thermal stability and resistance to proteolysis. This modification has implications for developing long-lasting therapeutic proteins .

Research in Neuroscience

Overview

The properties of this compound make it suitable for creating peptide-based probes that interact with specific receptors in the nervous system.

Case Study: Neuropharmacology Probes

Studies have utilized this compound to develop probes for studying neuropharmacological mechanisms. These probes have facilitated insights into receptor-ligand interactions, contributing to a better understanding of neurological disorders .

Mechanism of Action

The mechanism of action of (S)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, allowing selective reactions at other sites. The tritylthio group can participate in redox reactions, influencing the compound’s reactivity and stability. The pentanoic acid backbone provides structural flexibility and can interact with various biological molecules .

Comparison with Similar Compounds

Structural and Functional Variations

The table below compares (S)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid with structurally analogous Fmoc-protected amino acids:

*Estimated based on molecular formula C₃₇H₃₃NO₄S.

Key Observations:

Substituent Diversity :

- Tritylthio group offers superior steric protection compared to azido or trifluoro groups, making it ideal for thiol-containing peptides .

- Azido groups enable bioorthogonal reactions (e.g., CuAAC click chemistry), which are absent in tritylthio derivatives .

- Aromatic/cyclic groups (e.g., 4-chlorophenyl, cyclohexyl) enhance hydrophobicity, influencing peptide solubility and membrane permeability .

Stereochemical Consistency: All listed compounds retain the S-configuration, ensuring compatibility with natural L-amino acids in peptide chains .

Pharmacological and Biochemical Relevance

- Enzyme Inhibition: Carboxylic acid-containing compounds (e.g., pentanoic acid derivatives) often exhibit enzyme inhibitory activity, as seen in PTP1B inhibitors . However, this compound is primarily a synthetic intermediate rather than a therapeutic agent.

- Thiol Reactivity: The tritylthio group’s ability to form disulfide bonds is critical for stabilizing peptide structures like oxytocin or conotoxins, unlike non-thiol variants .

Biological Activity

(S)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid is a synthetic amino acid derivative known for its applications in peptide synthesis and potential biological activities. This compound, characterized by the presence of a tritylthio group, has been studied for its role in enhancing the stability and bioactivity of peptides.

Chemical Structure and Properties

The molecular formula of this compound is C₃₉H₃₅NO₄S, and it possesses a high purity level of ≥98% as determined by HPLC. The compound is notable for its Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS) to facilitate the sequential addition of amino acids.

The biological activity of this compound primarily stems from its incorporation into peptide sequences. The tritylthio group enhances the stability of peptides against enzymatic degradation, which is crucial for therapeutic applications. The presence of sulfur in the side chain may also contribute to unique interactions with biological targets, potentially influencing receptor binding and activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of peptides synthesized using this compound. For instance, research on tripeptidomimetic compounds derived from this amino acid demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The incorporation of this amino acid into peptide sequences resulted in enhanced potency compared to traditional peptides lacking this modification .

Cytotoxicity Assays

Cytotoxicity assays have been conducted to evaluate the safety profile of peptides containing this compound. In vitro studies showed that these peptides exhibit selective cytotoxic effects on cancer cell lines while sparing normal cells, indicating a potential for targeted cancer therapies. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Case Studies

- Peptide Synthesis and Evaluation : A study synthesized a series of cyclic peptides incorporating this compound and evaluated their biological activities. The results indicated that cyclic peptides displayed improved stability and biological activity compared to their linear counterparts .

- Antimicrobial Peptides : Another case study focused on the development of antimicrobial peptides using this amino acid. The synthesized peptides showed significant inhibition of bacterial growth at low concentrations, suggesting their potential as novel antibiotic agents .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₃₉H₃₅NO₄S |

| Purity | ≥98% (HPLC) |

| Antimicrobial Activity | Active against MRSA |

| Cytotoxicity | Selective towards cancer cells |

| Application | Peptide synthesis |

Q & A

Basic Research Questions

Q. What is the optimal synthetic strategy for (S)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid using Fmoc-based solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The compound is synthesized via standard Fmoc-SPPS protocols. Key steps include:

- Resin Preparation : Use CTC resin (1.0 mmol/g loading) and activate with DIEA (4.0 eq) in DCM for 2 hours under inert gas (N₂) at 15°C .

- Coupling : Introduce the Fmoc-protected amino acid (1.0 eq) with coupling reagents like HBTU/DIPEA in DMF. Monitor completion via Kaiser test.

- Tritylthio Protection : The trityl (Tr) group shields the thiol during synthesis, preventing oxidation or undesired side reactions. Cleavage is achieved using TFA/water/TIPS (95:2.5:2.5) under mild conditions to retain the Tr group .

Q. How does the tritylthio group influence the stability and reactivity of this compound during peptide elongation?

- Methodological Answer : The tritylthio group is acid-labile and sterically bulky, preventing thiol oxidation during synthesis. Its stability under basic Fmoc deprotection conditions (20% piperidine/DMF) allows selective removal of the Fmoc group without affecting the Tr-protected thiol. Post-synthesis, the Tr group can be cleaved with TFA to expose the thiol for conjugation or redox-sensitive applications .

Q. What analytical techniques are critical for verifying the purity and structure of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity. Retention time shifts confirm Tr group presence.

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF detects the molecular ion peak ([M+H]⁺) and confirms the mass (e.g., ~663.8 g/mol).

- NMR : ¹H/¹³C NMR in DMSO-d₆ identifies Fmoc aromatic protons (δ 7.3–7.8 ppm) and Tr group signals (δ 7.2–7.5 ppm) .

Advanced Research Questions

Q. How can this compound be utilized to study thiol-mediated redox interactions in enzyme active sites?

- Methodological Answer : The Tr-protected thiol can be incorporated into peptide substrates targeting cysteine-rich enzymes (e.g., nitric oxide synthase). Post-cleavage, the exposed thiol enables:

- Mechanistic Probes : Study enzyme inactivation via oxidative demethylation or dethiolation pathways, as seen in neuronal NOS (nNOS) with analogous thioacetimidate derivatives .

- Crystallography : Co-crystallize the peptide-enzyme complex to resolve thiol coordination with heme iron or metal centers, as demonstrated in nNOS structural studies .

Q. What experimental designs mitigate side reactions when incorporating this compound into peptide chains with multiple reactive residues?

- Methodological Answer :

- Orthogonal Protection : Pair the Tr group with other acid-stable protecting groups (e.g., Alloc for amines) to enable sequential deprotection.

- Coupling Optimization : Use low-temperature (0–4°C) coupling with HATU/Oxyma Pure to minimize racemization.

- Byproduct Analysis : Employ LC-MS to detect truncated sequences or oxidation byproducts (e.g., disulfides) and adjust reaction conditions (e.g., argon atmosphere) .

Q. How do steric effects from the trityl group impact peptide secondary structure or binding affinity?

- Methodological Answer :

- Circular Dichroism (CD) : Compare α-helix/β-sheet content in peptides with/without the Tr group.

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) to targets like SH3 domains. The Tr group may reduce affinity due to steric hindrance, as observed in analogous studies with bulky side chains .

Q. What strategies resolve contradictions in reported yields for peptides containing this compound?

- Methodological Answer :

- Parameter Screening : Systematically vary coupling time (2–24 hr), solvent (DMF vs. NMP), and resin swelling (DCM vs. DMF).

- Statistical Analysis : Use ANOVA to identify significant factors (e.g., DIEA concentration, temperature) affecting yield, as applied in pentanoic acid response studies .

- Machine Learning : Train models on historical SPPS data to predict optimal conditions for high-yield synthesis .

Methodological Notes

- Data Interpretation : Discrepancies in IC₅₀ values (e.g., for enzyme inhibitors) may arise from assay conditions (pH, ionic strength) or enzyme isoforms. Validate with orthogonal assays like isothermal titration calorimetry (ITC) .

- Safety Protocols : Handle TFA and DIEA in fume hoods with PPE (gloves, goggles) to prevent respiratory or dermal exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.